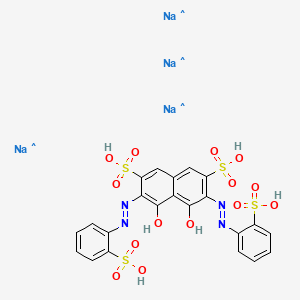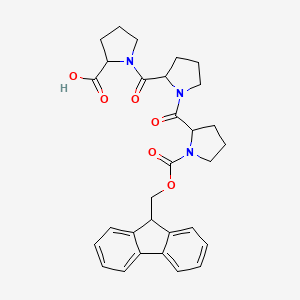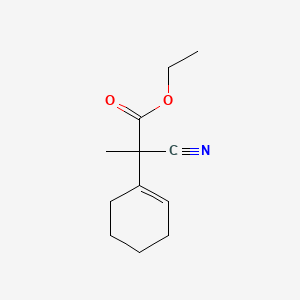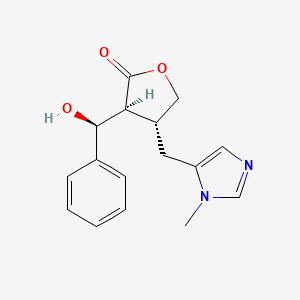
2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is commonly referred to as Sulfonazo III sodium salt and is used as a titration indicator and in various analytical chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt involves the diazotization of sulfanilic acid followed by coupling with chromotropic acid. The reaction typically occurs under acidic conditions, with sodium nitrite used as the diazotizing agent. The resulting diazonium salt is then coupled with chromotropic acid to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a titration indicator and in various analytical techniques.
Biology: Employed in staining procedures and as a marker in biological assays.
Medicine: Investigated for potential use in diagnostic tests and as a therapeutic agent.
Industry: Utilized in the manufacturing of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo groups and sulfonic acid groups play a crucial role in binding to metal ions, which can be detected through color changes. This property makes it valuable in analytical chemistry for detecting and quantifying metal ions .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(4-nitro-2-sulfophenylazo)chromotropic acid tetrasodium salt: Similar in structure but with nitro groups instead of phenyl groups.
3,6-Bis(2-sulfophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid tetrasodium salt: Another closely related compound with slight variations in the structure.
Uniqueness
2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt is unique due to its specific combination of azo and sulfonic acid groups, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in analytical applications .
Properties
Molecular Formula |
C22H16N4Na4O14S4 |
|---|---|
Molecular Weight |
780.6 g/mol |
InChI |
InChI=1S/C22H16N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;; |
InChI Key |
ICEUYUOXSNZQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4S(=O)(=O)O)O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)


![(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone](/img/structure/B12817214.png)




